molecular formula C13H14ClN5O B2743952 2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 483974-59-0

2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2743952
CAS No.: 483974-59-0
M. Wt: 291.74
InChI Key: ZRGDEXRUTZOSBN-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound known for its unique structure and properties. It contains a tetrazole ring, a pyrrolidine ring, and a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with pyrrolidine and ethyl chloroacetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-2h-1,2,3,4-tetrazol-2-yl]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a tetrazole ring, a pyrrolidine ring, and a chlorophenyl group. This combination provides it with distinct chemical properties and a wide range of applications compared to other similar compounds .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDEXRUTZOSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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